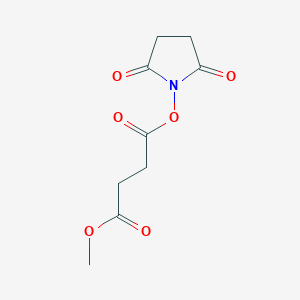

Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester

Overview

Description

Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester (SAPME) is a type of organic compound belonging to the class of esters. It is a white, crystalline solid with a melting point of 113°C and a boiling point of 336°C. SAPME is soluble in water and most organic solvents. It is a versatile compound that has a wide range of applications in the scientific and medical fields.

Scientific Research Applications

Bioreactors for Succinic Acid Production

Succinic acid (SA) is identified as a crucial bio-based chemical, with its production from renewable resources offering a sustainable alternative to petroleum-based methods. The design and operation of bioreactors are pivotal in enhancing the efficiency of SA production. Various fermentation strategies, such as the use of immobilized biocatalysts and integrated fermentation-separation systems, have been explored to improve bioreactor performance (Ferone, Raganati, Olivieri, & Marzocchella, 2019).

Sustainable Production and Purification

The shift towards membrane-integrated processes for SA production reflects a broader move away from energy-intensive and polluting chemical methods. The adoption of selective membranes in fermentation processes for SA production has been suggested as a sustainable and economical approach, reducing environmental impact and improving efficiency (Kumar, Basak, & Jeon, 2020).

Chemical Modification and Application Potential

Exploration into the chemical modification of biopolymers like xylan shows the potential for creating new biopolymer ethers and esters, including succinic acid derivatives. These derivatives exhibit unique properties that can be tailored for specific applications, such as drug delivery and antimicrobial agents, highlighting the versatility of succinic acid esters in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental and Health Sciences

Research into bio-based succinic acid production emphasizes its role as an environmentally friendly platform chemical. The conversion of agricultural waste into SA, utilizing CO2 as a supplement in the process, showcases the environmental benefits and the potential for making the chemical industry more sustainable (Sharma, Sarma, & Brar, 2020).

Insights from In Silico Metabolic Studies

In silico studies on microbial production of SA, particularly focusing on Actinobacillus succinogenes, offer insights into optimizing production processes. These studies highlight the importance of computational methods in identifying strategies to enhance SA yield, demonstrating the value of integrating computational biology into bioprocess optimization (Dessie, Wang, Luo, Wang, & Qin, 2021).

properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQKDWJWFACAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549813 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester | |

CAS RN |

52787-46-9 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)